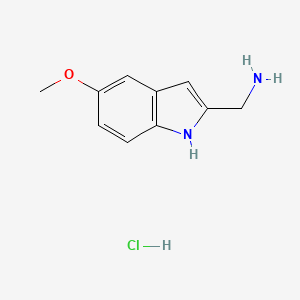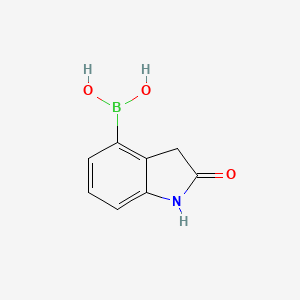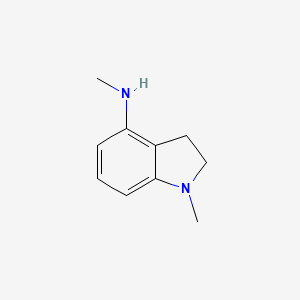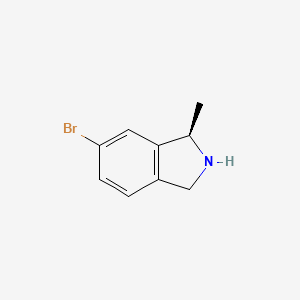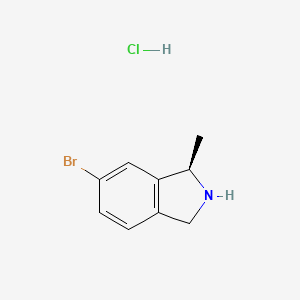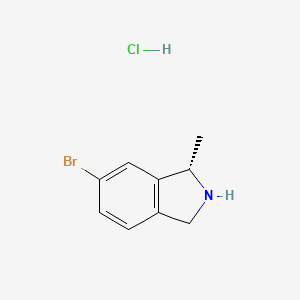
(R)-3-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl esters are commonly used in organic chemistry, particularly in the protection of carboxylic acids . They are typically stable under a variety of conditions .
Synthesis Analysis
Tert-butyl esters can be synthesized from carboxylic acids and tert-butyl alcohol in the presence of an acid catalyst . The esterification is often catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .
Molecular Structure Analysis
The molecular structure of tert-butyl esters involves a carbonyl group (C=O) and an alkyl group ® attached to the same carbon atom .
Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of reactions. They can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides .
Physical And Chemical Properties Analysis
Tert-butyl esters are typically colorless liquids with a fruity odor . They are generally stable under a variety of conditions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3R)-3-amino-2,3-dihydroindole-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15;/h4-7,10H,8,14H2,1-3H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTHFAORQFMCLV-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C2=CC=CC=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B8188148.png)
![5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester](/img/structure/B8188156.png)
![5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8188160.png)
![6-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester](/img/structure/B8188163.png)
![6-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8188168.png)
![8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester](/img/structure/B8188175.png)
![7-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid ethyl ester](/img/structure/B8188178.png)
